4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid
Description
4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid is a benzoic acid derivative featuring a pyrrolidine-substituted ethoxy group at the para position of the aromatic ring. This compound is structurally characterized by a polar ethoxy linker connecting the benzoic acid core to the pyrrolidine moiety, a five-membered secondary amine ring. Such a structure imparts unique electronic and steric properties, making it a candidate for pharmaceutical applications. Notably, it has been explored as a key intermediate in synthesizing inhibitors of endothelial differentiation gene receptor 2 (Edg-2), which are relevant for treating atherosclerosis and cardiovascular diseases .
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)11-3-5-12(6-4-11)17-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHIHVWVXVVGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424711 | |
| Record name | 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69731-93-7 | |
| Record name | 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid typically involves the following steps:
Formation of the Ethoxy Linker: The initial step involves the reaction of 4-hydroxybenzoic acid with 2-bromoethanol under basic conditions to form 4-(2-hydroxyethoxy)-benzoic acid.
Introduction of the Pyrrolidine Ring: The next step is the nucleophilic substitution reaction where 4-(2-hydroxyethoxy)-benzoic acid reacts with pyrrolidine in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies investigating the biological activity of pyrrolidine-containing molecules.
Medicine: Due to its structural features, it has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Structural Analogues
The compound’s activity and physicochemical properties are influenced by variations in the amine substituent, linker length, and aromatic substitution. Below is a comparative analysis with closely related analogues:
Key Observations :
- Ring Size and Basicity: Pyrrolidine (5-membered) vs. piperidine (6-membered) affects the compound’s basicity and conformational flexibility.
- Linker Presence: Ethoxy linkers improve solubility and modulate interactions with target proteins. For example, 4-(2-piperidinoethoxy)benzoic acid derivatives are used in angiotensin II receptor antagonists .
- Substituent Position : Meta-substituted analogues (e.g., 3-(pyrrolidin-1-yl)benzoic acid) exhibit distinct electronic profiles compared to para-substituted derivatives, impacting pharmacodynamics .
Pharmacological Activity
- Edg-2 Inhibition : this compound derivatives demonstrate potent Edg-2 receptor antagonism, critical for blocking lysophosphatidic acid (LPA)-mediated pathways in cardiovascular diseases .
- Angiotensin II Antagonism: Analogues like 4-(2-piperidinoethoxy)benzoic acid are precursors to CV-11974, a highly potent angiotensin II antagonist with 48-fold greater oral efficacy than earlier drugs .
Physicochemical and Spectral Properties
- UV/IR Profiles: Benzoic acid derivatives with electron-donating substituents (e.g., pyrrolidin-1-yl) exhibit redshifted UV maxima (λmax ~260–340 nm) due to extended conjugation, as seen in 4-[4-(dimethylaminobenzylidene)amino]benzoic acid .
- Crystallographic Data : The crystal structure of 2-[2-hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid reveals intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, stabilizing the planar conformation .
Biological Activity
4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a benzoic acid moiety substituted with a pyrrolidine ring and an ethoxy group. Its chemical structure can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.
Antitumor Effects
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated its capability to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | G1 phase arrest |
| HeLa (Cervical) | 25 | Inhibition of proliferation |
Anti-inflammatory Properties
The compound has also been shown to possess anti-inflammatory properties. In animal models, it significantly reduced markers of inflammation such as TNF-α and IL-6. This effect may be attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.
Case Study: Anti-inflammatory Effects in Rodent Models
In a controlled study involving rodents subjected to inflammatory stimuli, treatment with this compound resulted in a marked decrease in paw edema and systemic inflammatory markers compared to controls. This suggests its potential utility in treating inflammatory diseases.
The biological activities of this compound are mediated through several mechanisms:
- Inhibition of Protein Kinases : The compound has been identified as an inhibitor of specific protein kinases involved in cancer cell signaling pathways.
- Modulation of Gene Expression : It affects the expression levels of genes associated with apoptosis and cell cycle regulation.
- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it mitigates oxidative stress, thereby protecting cells from damage.
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with peak plasma concentrations achieved within 2 hours post-administration. Toxicity assessments have shown low acute toxicity levels in animal models, suggesting a promising safety profile for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
